3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione
Description
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a hydroxy(phenyl)amino substituent at position 3 and a 2-iodophenyl group at position 1 of the heterocyclic core. The pyrrolidine-2,5-dione scaffold is widely studied due to its versatility in medicinal chemistry, particularly for its role in modulating biological targets such as cyclooxygenases (COX), lipoxygenases (LOX), and serotonin receptors . The iodine atom in the 2-iodophenyl moiety introduces steric and electronic effects that may influence binding affinity, metabolic stability, and physicochemical properties.
Properties
Molecular Formula |
C16H13IN2O3 |
|---|---|
Molecular Weight |
408.19 g/mol |
IUPAC Name |
3-(N-hydroxyanilino)-1-(2-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13IN2O3/c17-12-8-4-5-9-13(12)18-15(20)10-14(16(18)21)19(22)11-6-2-1-3-7-11/h1-9,14,22H,10H2 |
InChI Key |
ROFCNRMMPQQLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2I)N(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its therapeutic potential in various areas:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against several cancer cell lines. The specific structure of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione may enhance its efficacy by targeting specific molecular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The hydroxyl and amino groups in the compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Neuropharmacological Effects : Some pyrrolidine derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders or neurodegenerative diseases .
Biological Properties
The biological properties of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione are crucial for its applications:
- Mechanism of Action : Understanding the mechanism through which this compound exerts its effects is essential for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways, leading to altered cellular responses .
- Structure-Activity Relationship (SAR) : Investigating the SAR of similar compounds has provided insights into how modifications to the chemical structure can influence biological activity. This knowledge is vital for optimizing the efficacy and safety profiles of new derivatives based on this compound .
Case Studies
Several case studies highlight the effectiveness and potential applications of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Study C | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to improved mood-related behaviors in animal models. |
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Aryl Group Variations at Position 1
- However, this could also reduce solubility . 1-(2-Bromophenyl) derivatives (e.g., 2l): Bromine’s moderate size (1.85 Å) balances steric effects and lipophilicity. Compound 2l exhibits a melting point of 136–138°C, suggesting higher crystallinity than iodine analogs . Compound 2k, with a melting point <50°C, demonstrates lower thermal stability than iodinated/brominated analogs .
Functional Group Variations at Position 3
- Hydroxy(phenyl)amino vs. Methylene/Acetamide Linkers: The hydroxy(phenyl)amino group in the target compound provides hydrogen-bond donor/acceptor capabilities, which may enhance interactions with polar residues in enzyme active sites. In contrast, derivatives with methylene linkers (e.g., compound 9 in ) show superior anticonvulsant activity (ED₅₀ = 62.14 mg/kg in MES test) compared to acetamide-linked analogs, likely due to conformational flexibility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Anticonvulsant and Antinociceptive Activity
- Pyrrolidine-2,5-dione derivatives with methylene linkers (e.g., compound 4 in ) exhibit potent anticonvulsant activity (ED₅₀ = 62.14 mg/kg in MES test), whereas acetamide-linked analogs are less active .
- Halogen substituents on aryl groups (e.g., trifluoromethyl or chlorine in compound 6 and 9) enhance antiseizure activity by improving lipophilicity and membrane permeability . The 2-iodophenyl group may similarly optimize blood-brain barrier penetration.
Dual COX/LOX Inhibition
- Substitutions at position 3, such as arylpiperazine moieties, are critical for dual COX/LOX inhibition. For example, 3-(5-methoxy-1H-indol-3-yl) derivatives (e.g., 4i in ) show high affinity for inflammatory enzymes .
Biological Activity
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity through various studies, including its effects on cancer cell lines and its interactions with enzymes.
Chemical Structure
The chemical structure of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione can be summarized as follows:
- Molecular Formula : CHI NO
- Molecular Weight : 353.15 g/mol
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various melanoma cell lines. Notably, it has demonstrated significant inhibitory effects:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| UACC-62 | 1.85 | Induces apoptosis via reactive oxygen species generation |
| M14 | 1.76 | Inhibits tubulin polymerization and induces cell cycle arrest in G2/M phase |
| SK-MEL-5 | 0.247 | Targets microtubule dynamics and disrupts cell division |
The compound's mechanism involves the stabilization of microtubules, akin to the action of paclitaxel, enhancing its potential as an anticancer agent .
Enzyme Inhibition
The compound also shows promise as a tyrosinase inhibitor, which is crucial for applications in skin whitening and treating hyperpigmentation:
- Tyrosinase Inhibition : The compound exhibited an IC value of 2.23 ± 0.44 µM against mushroom tyrosinase, indicating potent inhibitory activity compared to standard inhibitors .
This inhibition is significant as it suggests potential applications in cosmetic formulations aimed at reducing melanin production.
Study on Melanoma Treatment
In a comprehensive study involving various derivatives of pyrrolidine compounds, 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione was highlighted for its superior activity against melanoma cell lines. The study utilized both in vitro and in vivo models to confirm the efficacy:
- In Vitro Results : The compound was tested on multiple melanoma cell lines, showing IC values significantly lower than conventional treatments.
- In Vivo Results : In murine models, tumor growth was inhibited without observable toxicity, further supporting its therapeutic potential .
Anti-inflammatory Properties
Another aspect of the biological activity includes anti-inflammatory effects. Compounds similar to 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione were tested for their ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-α):
| Concentration (µg/mL) | Cytokine Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 70 |
These results indicate a dose-dependent response in inhibiting inflammatory markers, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
